![molecular formula C11H9N3O5S B2537701 N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 941871-28-9](/img/structure/B2537701.png)

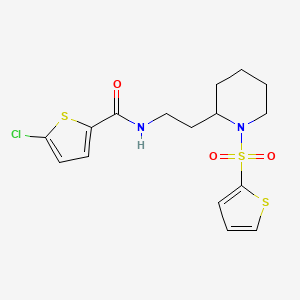

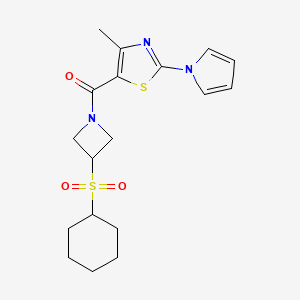

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide” is a molecule that contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another approach involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Antibody Development for Anti-Doping Control

Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) relies on isoelectric focusing of ultra-filtered urine. This method allows differentiation between natural and recombinant hormone by analyzing the isoelectric pattern of erythropoietin (EPO).

Role of Sialic Acid Residues: Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that, in addition to sialic acid, other unidentified residues contribute to the more acidic properties of natural hormone. Desialylation leads to distinct isoelectric patterns for the two hormones.

Application: Developing specific antibodies that recognize asialo-erythropoietin molecules is crucial. These antibodies can be used in immunoblot assays following isoelectric focusing of desialylated EPO. Detecting specific isoforms in the asialo pattern would provide absolute evidence of recombinant hormone presence .

Catalytic DNA Molecules (Deoxyribozymes)

Discovery: MTNF has been explored as a substrate for catalytic DNA molecules (deoxyribozymes). These deoxyribozymes can reveal the presence of target molecules through fluorescence or color changes.

Application: In diagnostic assays, MTNF-based deoxyribozymes could detect specific analytes, offering a sensitive and specific detection method. Researchers are investigating their potential in medical diagnostics and environmental monitoring .

Non-Contact Optical Tweezers

Novel Approach: Researchers have applied non-contact optical tweezers to MTNF. This technique allows manipulation of particles without physical contact.

Application: Microchemistry and quantum dots benefit from this approach. By using non-contact optical tweezers, scientists can precisely position and manipulate MTNF particles, enabling novel experiments and applications .

作用機序

Target of Action

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

Thiophene derivatives have been shown to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Thiophene derivatives have been shown to have a wide range of therapeutic effects .

将来の方向性

特性

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5S/c1-12-9(15)6-4-5-20-11(6)13-10(16)7-2-3-8(19-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHMEUBAQJGPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)